Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate
Description
Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate is an organic ester characterized by a valerate backbone with a 5-oxo group and a 2-ethoxyphenyl substituent. It serves as a synthetic intermediate in pharmaceutical and chemical research. Its structure combines hydrophobic (ethoxyphenyl) and polar (ester, ketone) functionalities, making it a versatile scaffold for derivatization.
Properties
IUPAC Name |
ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-14-10-6-5-8-12(14)13(16)9-7-11-15(17)19-4-2/h5-6,8,10H,3-4,7,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPQVLUVXGFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645776 | |
| Record name | Ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-39-6 | |
| Record name | Ethyl 2-ethoxy-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate typically involves the esterification of valeric acid derivatives with ethoxyphenyl compounds. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is usually carried out under basic conditions with a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
Chemical Synthesis
Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. The compound can be synthesized through various methods, including:
- Esterification : The reaction of 5-(2-ethoxyphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Oxidation and Reduction : It can undergo oxidation to form carboxylic acids or ketones and reduction to form alcohols, which are valuable in further synthetic applications.
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
Antimicrobial Properties
Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against various bacterial strains and fungi. This suggests potential applications in treating infections.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases. The modulation of signaling pathways related to inflammation is a key mechanism behind its effects.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes, such as glycogen synthase kinase 3 (GSK3). This inhibition is particularly relevant for therapeutic applications in conditions like Alzheimer's disease and diabetes.
Cytotoxicity Studies
Cytotoxicity assays reveal selective toxicity towards certain cancer cell lines while sparing normal cells. For instance, studies have shown that it induces apoptosis in breast cancer cell lines at low concentrations, highlighting its potential as an anticancer agent.
Comparative Activity Table
The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 25 | |
| Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate | Anti-inflammatory | 15 | |
| Ethyl 5-(3,5-dichlorophenyl)-5-oxovalerate | GSK3 Inhibitor | 51 |
Case Study on Anti-inflammatory Activity
A study demonstrated that ethyl derivatives significantly reduced TNF-alpha levels in human macrophages, showcasing their anti-inflammatory potential. This suggests a pathway for developing new anti-inflammatory drugs based on this compound's structure.
Cytotoxicity in Cancer Models
In vitro tests on breast cancer cell lines indicated that this compound induced apoptosis at concentrations as low as 10 µM. This finding positions the compound as a promising candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 5-aryl-5-oxovalerates share a common backbone but differ in substituents on the phenyl ring. These modifications influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparative analysis:
Structural and Physicochemical Properties
Table 1: Key Properties of Ethyl 5-aryl-5-oxovalerate Derivatives
logP values estimated using XLogP3 .
*TPSA (Topological Polar Surface Area) calculated using fragment-based methods .
Key Observations:
- Substituent Effects on Lipophilicity (logP):
- Polar Surface Area (TPSA):
Biological Activity
Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the following molecular formula: C13H16O3. Its structure includes an ethoxy group attached to a phenyl ring, which is further connected to a 5-oxovalerate moiety. This configuration is crucial for its biological activity, as the functional groups can influence interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The ester group can undergo hydrolysis, releasing the active acid form, which may then participate in biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could act as a ligand for particular receptors, influencing cellular signaling.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxovalerates can possess significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Preliminary data suggest potential cytotoxic effects against certain cancer cell lines, indicating a possible role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced levels of TNF-alpha | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antimicrobial potential.
Case Study: Cytotoxic Effects
In another investigation, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM for MCF-7 cells, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-(2-ethoxyphenyl)-5-oxovolarate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this ester typically involves a multi-step approach, such as Claisen condensation or Michael addition, to form the β-ketoester backbone. Reaction optimization may include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Temperature control : Gradual heating (60–80°C) to avoid side reactions like ester hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., excess ethyl acetoacetate to drive the reaction).
Q. What spectroscopic techniques are most effective for characterizing Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate, and how should data be interpreted?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm, multiplet for 2-ethoxyphenyl) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- ¹³C NMR : Confirm carbonyl groups (δ ~170–200 ppm for ketone and ester C=O) .
- IR spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
- Mass spectrometry : ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group).
Advanced Research Questions
Q. How can density functional theory (DFT) and X-ray crystallography elucidate the electronic and structural properties of this compound?
- Methodological Answer :
- DFT studies : Use software like Gaussian or ORCA to calculate:
- Electron density maps to identify nucleophilic/electrophilic sites.
- HOMO-LUMO gaps to predict reactivity .
- X-ray crystallography :
- Grow single crystals via slow evaporation (solvent: chloroform/hexane).
- Analyze bond lengths (e.g., C=O: ~1.21 Å) and dihedral angles to confirm stereochemistry .
- Compare experimental data with DFT-optimized geometries to validate computational models .
Q. What strategies can resolve contradictions in experimental data, such as unexpected byproducts or inconsistent spectroscopic results?
- Methodological Answer :
- Byproduct analysis :
- Use LC-MS or GC-MS to identify impurities.
- Adjust reaction conditions (e.g., inert atmosphere to prevent oxidation) .
- Data reconciliation :
- Cross-validate NMR peaks with DEPT-135/HSQC to distinguish overlapping signals.
- Replicate experiments under controlled conditions (e.g., fixed humidity) to isolate variables .
- Statistical tools : Apply ANOVA or t-tests to assess significance of outliers in replicate runs .
Q. How can reaction intermediates and mechanistic pathways be elucidated using advanced analytical techniques?
- Methodological Answer :
- In-situ NMR : Monitor real-time reaction progress to detect transient intermediates (e.g., enolates) .
- Mass spectrometry imaging : Map spatial distribution of intermediates in heterogeneous reactions.
- Kinetic isotope effects (KIE) : Replace ¹H with ²H in specific positions to infer rate-determining steps .
Experimental Design & Reproducibility
Q. What are the key considerations in designing a scalable and reproducible synthesis protocol for academic research?
- Methodological Answer :
- Documentation : Follow CONSORT-EHEALTH guidelines for detailed reporting of reagents, equipment, and environmental conditions .
- Scalability : Test small-scale reactions (1–5 mmol) before transitioning to larger batches (>50 mmol).
- Reproducibility :
- Publish raw data (e.g., NMR FID files, chromatograms) in supplementary materials.
- Use certified reference materials (CRMs) for instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
